molecular formula C17H17Cl2N3O3S2 B11611602 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide

Cat. No.: B11611602
M. Wt: 446.4 g/mol
InChI Key: USEOXMRMPRBGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a cyclopropane ring, a dichloroethenyl group, and a thiazolylsulfamoyl phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid . This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,2-dichloroethenyl)-2,

Properties

Molecular Formula

C17H17Cl2N3O3S2

Molecular Weight

446.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C17H17Cl2N3O3S2/c1-17(2)12(9-13(18)19)14(17)15(23)21-10-3-5-11(6-4-10)27(24,25)22-16-20-7-8-26-16/h3-9,12,14H,1-2H3,(H,20,22)(H,21,23)

InChI Key

USEOXMRMPRBGDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C=C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.